Methyl 3-(benzyloxy)-2,2-dimethylpropanoate - 96556-40-0

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate

Catalog Number: EVT-3312532
CAS Number: 96556-40-0
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided literature does not explicitly detail the synthesis of methyl 3-(benzyloxy)-2,2-dimethylpropanoate, analogous compounds are synthesized using various techniques. For example, ethyl(S)-2-ethoxy-3-(4-hydroxyphenyl)propionate, a structurally similar molecule, is synthesized through a multi-step process involving the following key reactions []:

    3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid (1)

    • Compound Description: This compound is a carboxylic acid derivative of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and serves as a ligand in the synthesis of metal complexes. These complexes were evaluated for their anti-tumor activities against human colorectal carcinoma cells (HCT-116) and normal cells (HEK-293) [].
    • [1] Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors: 2. 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanehydrazide (2)

      Compound Description: Similar to compound 1, this compound is also a derivative of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate and acts as a ligand in the synthesis of metal complexes tested for antitumor activity [].

      [1] Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors:

    Compound Description: This compound is another derivative of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate that acts as a ligand for metal complex formation in antitumor studies [, ].

      [1] Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate as Potential CDK8 Kinase Inhibitors: [2] Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells:

    Methyl 3-(4-(2-chloroacetamido)phenyl)-3-hydroxy-2,2-dimethylpropanoate (5)

    • Compound Description: This compound serves as a foundational structure for a series of triazolyl-2,2-dimethyl-3-phenylpropanoates designed as potential histone deacetylase (HDAC) inhibitors for cancer treatment [].
    • [3] Synthesis and antiproliferative assay of triazolyl-2,2-dimethyl-3-phenylpropanoates as potential HDAC inhibitors:

    Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate (14)

    • Compound Description: This compound serves as a structural basis for another series of triazolyl-2,2-dimethyl-3-phenylpropanoates evaluated as potential HDAC inhibitors in cancer research [].
    • [3] Synthesis and antiproliferative assay of triazolyl-2,2-dimethyl-3-phenylpropanoates as potential HDAC inhibitors:

    Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate (1)

    • Compound Description: This compound was synthesized via a racemic route and is structurally related to a key intermediate used in the preparation of pharmaceutical compounds [].
    • [4] Synthesis of Ethyl(S)-2-Ethoxy-3-(4-hydroxyphenyl)propionate:

Properties

CAS Number

96556-40-0

Product Name

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate

IUPAC Name

methyl 2,2-dimethyl-3-phenylmethoxypropanoate

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C13H18O3/c1-13(2,12(14)15-3)10-16-9-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3

InChI Key

BDGQTIDXLCJQJM-UHFFFAOYSA-N

SMILES

CC(C)(COCC1=CC=CC=C1)C(=O)OC

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)C(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.